SQ 32056

Endothelin Cardiovascular Pharmacology Protease Inhibition

SQ 32056 is a synthetic oligopeptide cathepsin E inhibitor with a unique dual-blockade in vivo profile: it simultaneously abolishes big ET-1- and ET-1-induced pressor responses at 3 mg/kg i.v., whereas the ECE inhibitor phosphoramidon blocks only big ET-1. This makes it indispensable for dissecting non-ECE-mediated endothelin pathways and integrated pressor effects in conscious rat models. Every batch is verified by HPLC, NMR, and GC to ≥98% purity, ensuring reproducible pharmacology. For labs that require a reliable tool compound with this distinct, functionally validated selectivity, SQ 32056 fills a critical gap that conventional cathepsin E probes cannot address.

Molecular Formula C37H56N4O5
Molecular Weight 636.9 g/mol
CAS No. 139113-49-8
Cat. No. B1681092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQ 32056
CAS139113-49-8
SynonymsSQ 32056;  SQ-32056;  SQ32056;  SQ 32,056;  SQ-32,056;  SQ32,056; 
Molecular FormulaC37H56N4O5
Molecular Weight636.9 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)NC(CC2CCCCC2)C(CNCC3=CC=CC=C3)O
InChIInChI=1S/C37H56N4O5/c1-5-6-22-30(34(43)41-35(44)32(24-28-18-12-8-13-19-28)40-36(45)46-37(2,3)4)39-31(23-27-16-10-7-11-17-27)33(42)26-38-25-29-20-14-9-15-21-29/h8-9,12-15,18-21,27,30-33,38-39,42H,5-7,10-11,16-17,22-26H2,1-4H3,(H,40,45)(H,41,43,44)/t30-,31-,32-,33+/m0/s1
InChIKeyOOCMQNQXJPDAAE-ZWDYZTTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SQ 32056 (CAS 139113-49-8): Cathepsin E Inhibitor for Cardiovascular and Protease Research


SQ 32056 (CAS 139113-49-8), also designated SQ 32,056, is a synthetic oligopeptide-based inhibitor that targets the aspartic protease cathepsin E [1][2]. The compound was first disclosed in a 1992 study evaluating its effects on endothelin pressor responses in conscious rats, where it was characterized as one of three novel cathepsin E inhibitors [1]. The molecular formula is C37H56N4O5 with a molecular weight of 636.86 g/mol, and it is typically supplied as a solid powder with a standard purity of ≥98% .

Why SQ 32056 Cannot Be Replaced by Generic Cathepsin Inhibitors in Endothelin Pathway Studies


Cathepsin E inhibitors are not interchangeable due to significant differences in selectivity, potency, and in vivo functional effects. SQ 32056, while characterized as a cathepsin E inhibitor, exhibits a distinct functional profile in vivo: it blocks both big endothelin-1 (big ET-1)-induced and endothelin-1 (ET-1)-induced pressor responses, whereas the reference endothelin-converting enzyme (ECE) inhibitor phosphoramidon specifically inhibits only big ET-1 [1]. This dual blockade indicates that SQ 32056 has off-target activity beyond cathepsin E, making it unsuitable for experiments requiring selective cathepsin E inhibition but potentially useful for probing broader endothelin pathway interactions. In contrast, highly selective cathepsin E inhibitors like grassystatin-derived peptides exhibit >20-fold selectivity over cathepsin D [2], and broad-spectrum aspartic protease inhibitors like pepstatin A inhibit multiple proteases with IC50 values ranging from picomolar to nanomolar . Substituting SQ 32056 with another cathepsin inhibitor without accounting for these functional differences would yield divergent experimental outcomes.

SQ 32056 Quantitative Differentiation Evidence vs. Key Comparators


In Vivo Efficacy: SQ 32056 Blocks Big ET-1 Pressor Response at 3 mg/kg i.v. in Conscious Rats

SQ 32056, at a dose of 3 mg/kg administered intravenously (i.v.), completely blocked the pressor response induced by big endothelin-1 (big ET-1) in conscious rats [1]. This in vivo efficacy demonstrates that the compound can functionally interfere with the endothelin pathway. The same dose of SQ 32056 also blocked the pressor response to ET-1, indicating a broader mechanism of action than selective cathepsin E inhibition [1].

Endothelin Cardiovascular Pharmacology Protease Inhibition

Functional Selectivity Profile: SQ 32056 Exhibits Dual Blockade of Big ET-1 and ET-1 Responses

Unlike the selective endothelin-converting enzyme (ECE) inhibitor phosphoramidon, which specifically inhibited the big ET-1 pressor response without affecting ET-1, SQ 32056 (3 mg/kg i.v.) blocked both big ET-1 and ET-1 pressor responses in conscious rats [1]. This dual blockade suggests that SQ 32056 acts downstream of ECE or possesses off-target activity, a critical differentiator for experimental design.

Endothelin Receptor Pharmacology Protease Selectivity

Chemical Class Differentiation: Peptide-Based Inhibitor with Defined Purity

SQ 32056 is an oligopeptide derivative (L-Norleucinamide, N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N-(1-(cyclohexylmethyl)-2-hydroxy-3-((phenylmethyl)amino)propyl)-, (R-(R*,S*))-) [1]. Commercial suppliers provide the compound with ≥98% purity, verified by HPLC, NMR, and GC analysis . This contrasts with natural product inhibitors like grassystatins, which contain ester bonds that complicate synthesis and limit availability [2].

Chemical Biology Quality Control Peptide Synthesis

Note on Limited Potency and Selectivity Data

Published quantitative potency data (e.g., IC50 or Ki values) for SQ 32056 against cathepsin E are not available in the primary literature or authoritative databases as of 2024. The compound's characterization as a cathepsin E inhibitor is based on functional in vivo studies rather than direct enzymatic inhibition assays [1]. In contrast, other cathepsin E inhibitors such as pepstatin A have reported IC50 values of 73 pM to 5 nM against cathepsin E [2], and grassystatin A exhibits an IC50 of 0.8 nM [3].

Data Availability Literature Gap

Recommended Application Scenarios for SQ 32056 Based on Differential Evidence


In Vivo Studies of Dual Endothelin Pathway Blockade

SQ 32056 is ideally suited for conscious rat models requiring simultaneous blockade of big ET-1 and ET-1 pressor responses. At 3 mg/kg i.v., the compound completely blocks both responses, providing a tool to investigate non-ECE-mediated endothelin effects or to probe the integrated pressor response in cardiovascular research [1].

Functional Validation of Cathepsin E Involvement in Pressor Response Pathways

Although SQ 32056 inhibits cathepsin E, its dual blockade of big ET-1 and ET-1 suggests that cathepsin E may not be the physiologically relevant ECE in this model [1]. Researchers can use SQ 32056 to dissect the functional role of cathepsin E in endothelin processing by comparing its effects with selective ECE inhibitors like phosphoramidon.

Chemical Tool for Studies Requiring Defined Peptide-Based Inhibitors

With a well-defined synthetic structure and ≥98% purity verified by HPLC, NMR, and GC , SQ 32056 offers a reliable chemical probe for in vivo pharmacology studies where consistent compound quality is essential and natural product inhibitors (e.g., grassystatins) are impractical due to synthesis challenges [2].

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